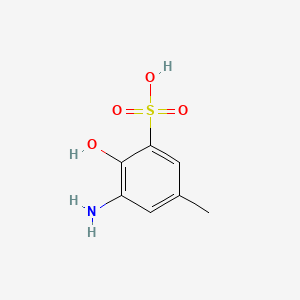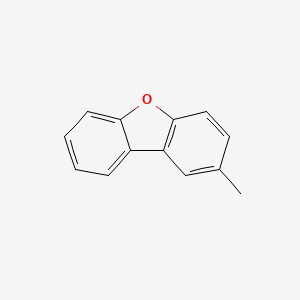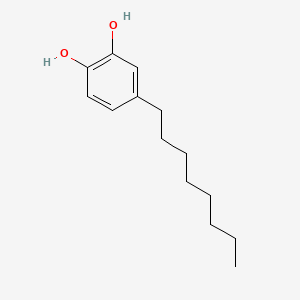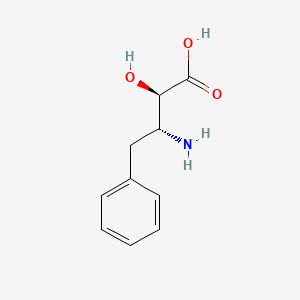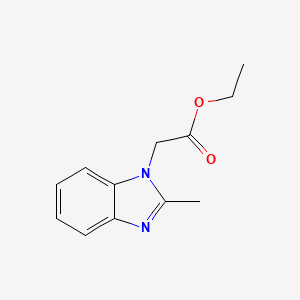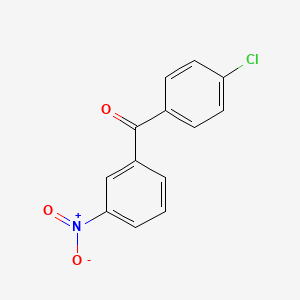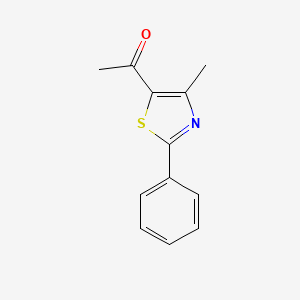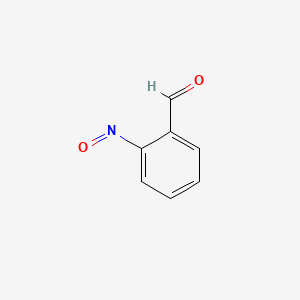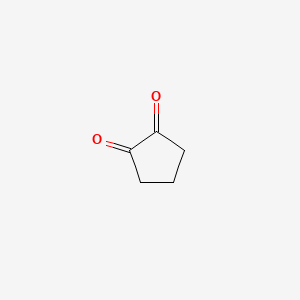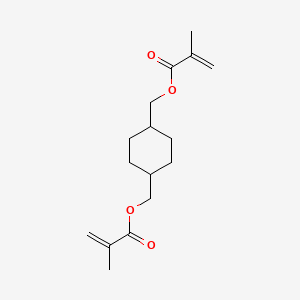
1,4-Cyclohexanediylbis(methylene) bismethacrylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1,4-Cyclohexanediylbis(methylene) bismethacrylate consists of a cyclohexane ring with methylene groups attached at the 1 and 4 positions. Each methylene group is connected to a methacrylate group .Physical And Chemical Properties Analysis
1,4-Cyclohexanediylbis(methylene) bismethacrylate is a colorless liquid. It has a molecular weight of 280.36 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Science
A significant application area of related chemical structures is in the synthesis and characterization of polymers. For example, amphiphilic conetworks synthesized from methacrylic acid (MAA) and methyl methacrylate (MMA) using group transfer polymerization demonstrate the importance of precise molecular weight and composition in creating model networks for various applications, including drug delivery systems and tissue engineering scaffolds (Kali et al., 2007).
Molecular and Supramolecular Structures
The study of molecular and supramolecular structures of isomeric compounds, such as N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, reveals insights into the significance of C–H⋯N, C–H⋯π, and π⋯π interactions for crystal packing. This knowledge is crucial for the design of molecular materials with specific physical properties, applicable in electronics, photonics, and nanotechnology (Lai et al., 2006).
Coordination Polymers and Photocatalysis
Research on coordination polymers, such as those involving cobalt(ii) with various ligands, highlights the potential of these materials in photocatalysis and environmental remediation. These studies show how the structural variability of coordination polymers can influence their electrochemical properties and photocatalytic behavior, particularly in the degradation of pollutants under light irradiation (Cui et al., 2017).
Photophysical Properties and Polymer Chemistry
Investigations into the photophysical properties of compounds like 1,4-bis(phenylethynyl)benzene offer insights into the behavior of potential materials for optoelectronic applications. Such studies contribute to the understanding of aggregation and emission properties, which are critical for designing materials with specific optical characteristics (Beeby et al., 2002).
Catalytic Processes and Green Chemistry
The conversion of waste materials into valuable monomers, like the transformation of bis(2-hydroxyethylene terephthalate) (BHET) into 1,4-cyclohexanedimethanol (CHDM), exemplifies the role of catalysis in sustainable chemistry. Such processes highlight the importance of catalyst design in achieving high yields and selectivity for environmentally friendly manufacturing processes (Hou et al., 2016).
Propriétés
IUPAC Name |
[4-(2-methylprop-2-enoyloxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIDFMYWMSBSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CCC(CC1)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967353 | |
| Record name | (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanediylbis(methylene) bismethacrylate | |
CAS RN |
52892-97-4 | |
| Record name | 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52892-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052892974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-cyclohexanediylbis(methylene) bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



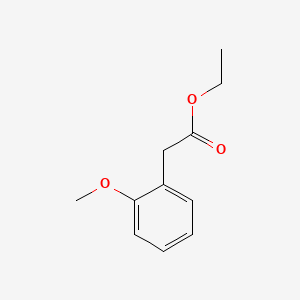
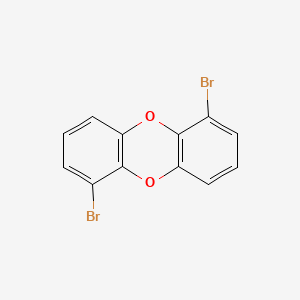
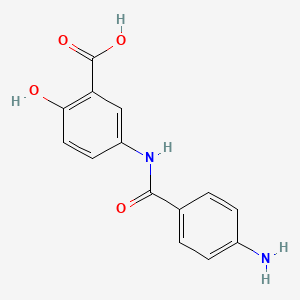
![Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B1606123.png)
